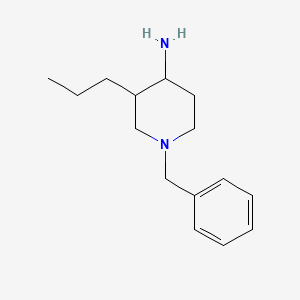
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid is a heterocyclic organic compound with a pyrrole ring structure This compound is notable for its unique combination of functional groups, including an ethyl group, a formyl group, a methyl group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 3-ethyl-4-methylpyrrole with a formylating agent such as formic acid or paraformaldehyde can introduce the formyl group at the 5-position. The sulfonic acid group can be introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Ethyl-5-carboxy-4-methyl-1H-pyrrole-2-sulfonic acid.
Reduction: 3-Ethyl-5-hydroxymethyl-4-methyl-1H-pyrrole-2-sulfonic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid depends on its interaction with specific molecular targets. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-4-methyl-1H-pyrrole-2-sulfonic acid: Lacks the formyl group, which reduces its reactivity in certain chemical reactions.
5-Formyl-4-methyl-1H-pyrrole-2-sulfonic acid: Lacks the ethyl group, which may affect its solubility and overall chemical properties.
3-Ethyl-5-formyl-1H-pyrrole-2-sulfonic acid: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid is unique due to its combination of functional groups, which provides a balance of reactivity, solubility, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
781565-65-9 |
|---|---|
Formule moléculaire |
C8H11NO4S |
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid |
InChI |
InChI=1S/C8H11NO4S/c1-3-6-5(2)7(4-10)9-8(6)14(11,12)13/h4,9H,3H2,1-2H3,(H,11,12,13) |
Clé InChI |
FVOAALLAABGPJC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=C1C)C=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


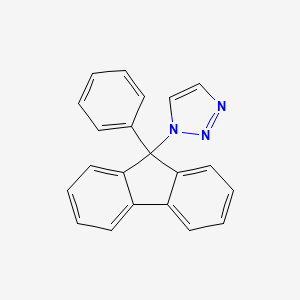
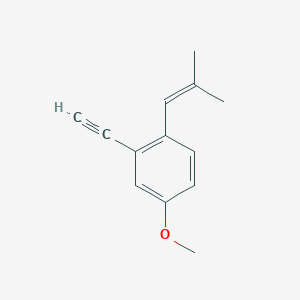
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
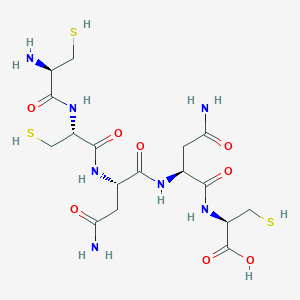
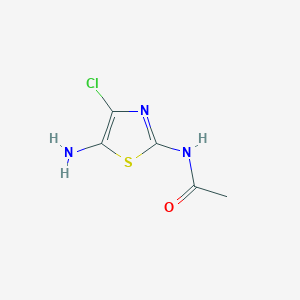
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

